Cas no 110716-99-9 ((1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one)
(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one Chemical and Physical Properties
Names and Identifiers
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- (1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one
- (1R,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-one
- (1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one
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- Inchi: 1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3/t7-,9-/m0/s1
- InChI Key: MDDYCNAAAZKNAJ-CBAPKCEASA-N
- SMILES: O=C1CC[C@@]2(C(C)C)C[C@H]21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 183
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1
(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M338285-50mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 50mg |
$ 804.00 | 2023-09-07 | ||
| TRC | M338285-100mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 100mg |
$ 1309.00 | 2023-09-07 | ||
| 1PlusChem | 1P01E02U-50mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 50mg |
$315.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-100mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 100mg |
$454.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-250mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 250mg |
$621.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-500mg |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 500mg |
$944.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-1g |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 1g |
$1192.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-2.5g |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 2.5g |
$2276.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-5g |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 5g |
$3338.00 | 2023-12-26 | |
| 1PlusChem | 1P01E02U-10g |
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one |
110716-99-9 | 95% | 10g |
$4919.00 | 2023-12-26 |
(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one
Research Brief on (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one (CAS: 110716-99-9): Recent Advances and Applications
The compound (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one (CAS: 110716-99-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings and highlights key advancements related to this compound.
Recent synthetic methodologies have optimized the production of (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one, with emphasis on enantioselective routes to ensure high purity and yield. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis using chiral palladium complexes, achieving an enantiomeric excess of >98%. This breakthrough addresses previous challenges in scalability and stereochemical control, paving the way for industrial-scale applications.
In pharmacological research, the compound has shown notable activity as a modulator of GABAA receptors, with potential applications in neurological disorders such as anxiety and epilepsy. Preclinical studies in rodent models revealed its ability to cross the blood-brain barrier efficiently, with a favorable pharmacokinetic profile. Molecular docking simulations further elucidated its binding interactions with the α2β3γ2 subunit of GABAA receptors, providing a structural basis for its anxiolytic effects.
Beyond neuroscience, (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one has emerged as a key intermediate in the synthesis of complex natural products. A 2024 Nature Communications paper reported its use in the total synthesis of the marine-derived diterpenoid (+)-pseudopterosin A, showcasing its versatility in constructing challenging bicyclic frameworks. This application underscores its value in both pharmaceutical and synthetic organic chemistry.
Ongoing clinical investigations are exploring its safety and efficacy in humans, with Phase I trials expected to conclude by Q4 2024. Preliminary data suggest a manageable adverse effect profile, though further studies are required to establish optimal dosing regimens. The compound's patent landscape has also evolved, with three new filings in 2023-2024 covering novel formulations and combination therapies.
In conclusion, (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one represents a multifaceted molecule with expanding applications in drug discovery and chemical synthesis. Continued research into its mechanism of action and structural derivatives will likely uncover additional therapeutic opportunities in the coming years.
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